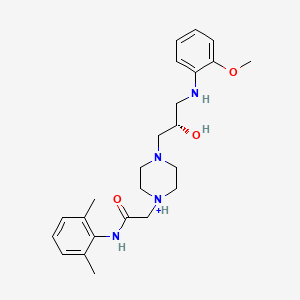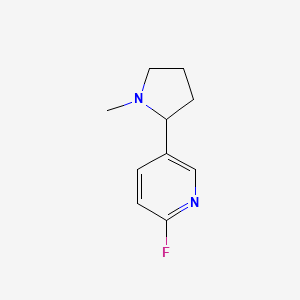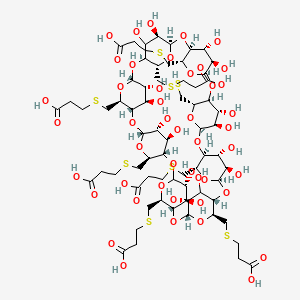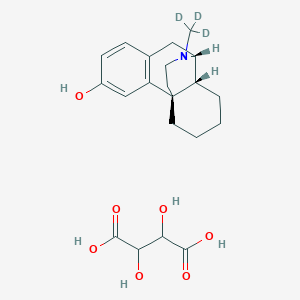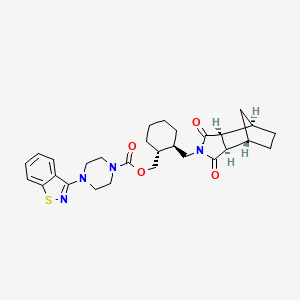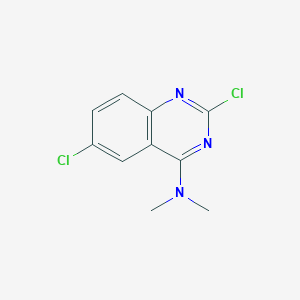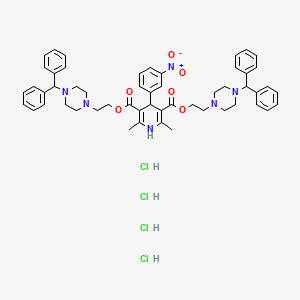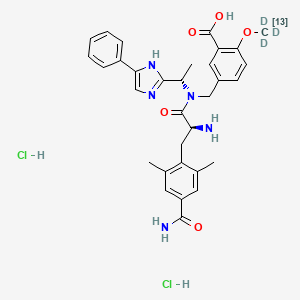
Eluxadoline-13C,d3 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eluxadoline-13C,d3 Dihydrochloride is a stable isotope-labeled compound used in scientific research. It is a derivative of eluxadoline, a medication primarily used to treat irritable bowel syndrome with diarrhea (IBS-D). The compound is labeled with carbon-13 and deuterium, which makes it useful in various analytical and pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of eluxadoline-13C,d3 dihydrochloride involves multiple steps, starting from the basic structure of eluxadoline. The process includes the incorporation of carbon-13 and deuterium isotopes at specific positions in the molecule. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the incorporation of these isotopes.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The production also adheres to stringent regulatory standards to ensure the quality and safety of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Eluxadoline-13C,d3 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterated analogs.
Aplicaciones Científicas De Investigación
Eluxadoline-13C,d3 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used in analytical studies to understand the behavior of eluxadoline and its derivatives.
Biology: Helps in studying the metabolic pathways and interactions of eluxadoline in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of eluxadoline.
Industry: Employed in the development of new drugs and therapeutic agents.
Mecanismo De Acción
Eluxadoline-13C,d3 dihydrochloride exerts its effects by acting on opioid receptors in the gastrointestinal tract. It functions as a mixed mu-opioid receptor agonist and delta-opioid receptor antagonist. This dual action helps in reducing intestinal contractility and normalizing stress-induced acceleration of upper gastrointestinal transit, making it effective in treating IBS-D .
Comparación Con Compuestos Similares
Similar Compounds
Eluxadoline: The parent compound, used for treating IBS-D.
Loperamide: Another opioid receptor agonist used for treating diarrhea.
Diphenoxylate: Similar to loperamide, used for treating diarrhea.
Uniqueness
Eluxadoline-13C,d3 dihydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in detailed analytical and pharmacokinetic studies. The incorporation of carbon-13 and deuterium allows for precise tracking and analysis in various research applications, providing insights that are not possible with the non-labeled compound.
Propiedades
Fórmula molecular |
C32H37Cl2N5O5 |
|---|---|
Peso molecular |
646.6 g/mol |
Nombre IUPAC |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-(trideuterio(113C)methoxy)benzoic acid;dihydrochloride |
InChI |
InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1/i4+1D3;; |
Clave InChI |
YFUUQKJOCLQHMZ-CCWBFCFDSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)CN([C@@H](C)C2=NC=C(N2)C3=CC=CC=C3)C(=O)[C@H](CC4=C(C=C(C=C4C)C(=O)N)C)N)C(=O)O.Cl.Cl |
SMILES canónico |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


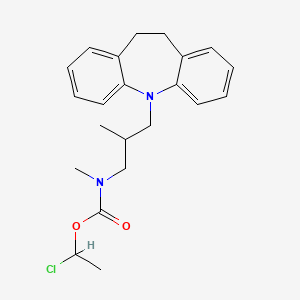
![ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13843693.png)
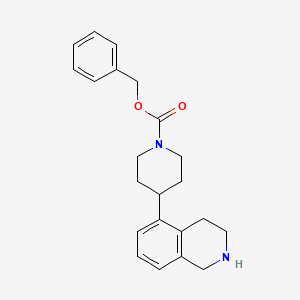
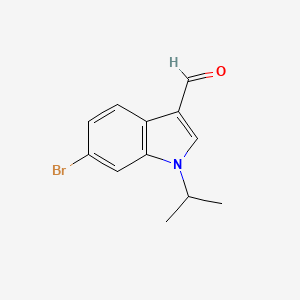
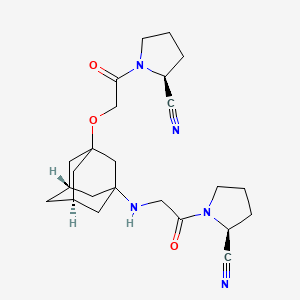
![(8S,9R,10S,11S,13S,14R,16S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843707.png)
